molecular formula C22H25N5 B5561823 N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine

N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine

Cat. No. B5561823
M. Wt: 359.5 g/mol
InChI Key: OXCNWIWIWGWZEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine involves multiple steps, including the formation of complex molecules through reactions such as carbonylation and amination. Studies have detailed the creation of diverse pyrimidine derivatives, showcasing the versatility and complexity of synthesizing these compounds (Fu, Ying, & Wu, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine reveals intricate details about their configuration. For instance, studies have shown how certain pyrimidine derivatives adopt specific conformations and how their structure is influenced by factors such as hydrogen bonding (Trilleras, Quiroga, Cobo, & Glidewell, 2008).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine derivatives can lead to the formation of various products, depending on the reaction conditions. These reactions highlight the compound's reactivity and potential for creating diverse chemical entities (Topuzyan, Manvelyan, Grigoryan, Tamazyan, & Aivazyan, 2013).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including those similar to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, are crucial for their practical applications. These properties, such as solubility, melting points, and crystalline structure, are fundamental in determining their utility in various scientific fields (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).

Scientific Research Applications

Receptor Occupancy and Potential Treatment Implications

N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, through its action on specific receptors, has been examined for its potential in the treatment of anxiety and mood disorders. For instance, studies on 5-hydroxytryptamine1A (5-HT1A) receptors, which are implicated in the pathophysiology of anxiety and depression, show that certain compounds acting on these receptors can achieve high brain occupancy in humans at doses producing minimal acute side effects. This suggests a potential application in treating mood disorders (Rabiner et al., 2002).

Metabolic Insights and Safety Profiles

The metabolic profile and safety of compounds related to N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, such as venetoclax, have been thoroughly investigated. Studies show the compound is primarily cleared by hepatic metabolism, with significant portions recovered unchanged in feces, highlighting the importance of metabolism in its disposition. This insight into metabolism and disposition is crucial for understanding the safety profile and therapeutic potential of related compounds (Liu et al., 2017).

Potential for Repellent Applications

Research into the repellent efficacy of related piperidine compounds against various insect species suggests potential applications in developing new repellents. Studies have shown that certain piperidine compounds provide significant protection against mosquitoes and black flies, indicating the potential utility of structurally similar compounds for repellent formulations (Debboun et al., 2000).

Impact on DNA Methylation Patterns

Explorations into the effects of environmental exposures on DNA methylation patterns reveal that certain chemicals, by analogy, including those related to the structure of N-benzyl-4-methyl-6-(4-phenyl-1-piperazinyl)-2-pyrimidinamine, could potentially influence genetic expression patterns. This is crucial for understanding the broader implications of exposure to such compounds and their potential effects on health and disease risk (Bollati et al., 2007).

properties

IUPAC Name

N-benzyl-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-18-16-21(25-22(24-18)23-17-19-8-4-2-5-9-19)27-14-12-26(13-15-27)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCNWIWIWGWZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidin-2-amine

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